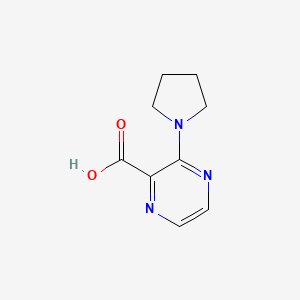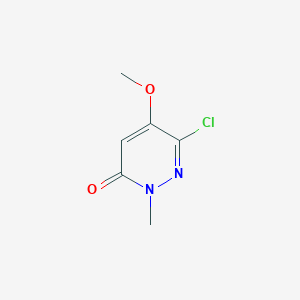![molecular formula C8H7ClN2O2 B2370606 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride CAS No. 1453272-23-5](/img/structure/B2370606.png)
1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H6N2O2 . It is a derivative of pyrrolopyridine, a heterocyclic compound . This compound has been used in the synthesis of various derivatives with potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors .
Synthesis Analysis
The synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives involves a series of chemical reactions . A new series of these derivatives were designed and synthesized as colchicine-binding site inhibitors . The general synthetic procedure involves the use of (E)-2-bromo-5–(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide, iron powder, and acetic acid .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid consists of a pyrrolopyridine core with a carboxylic acid functional group . The exact mass of the molecule is 162.042927438 g/mol .Chemical Reactions Analysis
1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid and its derivatives have shown to undergo various chemical reactions. For instance, they have been used as colchicine-binding site inhibitors, displaying moderate to excellent antitumor activities against cancer cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid include a molecular weight of 162.15 g/mol, a XLogP3-AA value of 0.8, two hydrogen bond donor counts, three hydrogen bond acceptor counts, and one rotatable bond count .Applications De Recherche Scientifique
Anticancer Activities
1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as colchicine-binding site inhibitors . Preliminary biological evaluations showed that most of these compounds displayed moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro . Among them, compound 10t exhibited the most potent activities against these three cancer cell lines .
Tubulin Polymerization Inhibition
Tubulin polymerization experiments indicated that compound 10t potently inhibited tubulin polymerization . Immunostaining assays revealed that 10t remarkably disrupted tubulin microtubule dynamics .
Cell Cycle Arrest and Apoptosis Induction
Cell cycle studies and cell apoptosis analyses demonstrated that compound 10t significantly caused G2/M phase cell cycle arrest and apoptosis .
Interaction with Tubulin
Molecular modeling studies suggested that compound 10t interacts with tubulin by forming hydrogen bonds with colchicine sites Thra179 and Asnb349 .
Fibroblast Growth Factor Receptor Inhibition
1H-pyrrolo[3,2-c]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . These compounds inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . They also significantly inhibited the migration and invasion of 4T1 cells .
Anti-arthritic Drug Development
Pyrrolo[3,2-c]pyridine derivatives show inhibitory effect against FMS kinase and are promising candidates for antiarthritic drug development .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-8(12)7-3-5-4-9-2-1-6(5)10-7;/h1-4,10H,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMVVDYXGUIKEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=C2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride | |
CAS RN |
1453272-23-5 |
Source


|
| Record name | 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methyl-6-[4-(6-oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2370529.png)


![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-phenylurea](/img/structure/B2370532.png)
![2,6,8-trimethyl-1H-imidazo[4',5':4,5]pyrido[2,3-d]pyrimidine-7,9(6H,8H)-dione](/img/structure/B2370533.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2370535.png)
![(3-Cyclopropyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid](/img/structure/B2370537.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)thiophene-3-carboxamide](/img/structure/B2370540.png)
![1-[2-(4-Methoxyphenyl)ethyl]piperazine](/img/structure/B2370542.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 3-hydroxy-4-methylbenzoate](/img/structure/B2370543.png)
